molecular formula C12H12ClN3OS B6444712 1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548976-86-7

1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B6444712
CAS RN: 2548976-86-7
M. Wt: 281.76 g/mol
InChI Key: ILEILJQLAWPAOE-UHFFFAOYSA-N
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Description

“1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring and a benzothiazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Benzothiazole is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, such as “1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide”, have shown significant antibacterial activity . They inhibit various bacterial enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Anti-tubercular Activity

Benzothiazole-based compounds have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antifungal Activity

Benzothiazoles have been associated with diverse biological activities, including antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Antiprotozoal Activity

Benzothiazoles have also been investigated for their antiprotozoal activity . This suggests that they could be used in the treatment of diseases caused by protozoan parasites .

Anticancer Activity

Benzothiazoles have shown potential as anticancer agents . They could be used in the development of new drugs for the treatment of various types of cancer .

Anti-inflammatory Activity

Benzothiazoles have been studied for their anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory drugs .

Antihypertensive Activity

Benzothiazoles have been associated with antihypertensive activity . This makes them potential candidates for the development of new antihypertensive drugs .

Antidiabetic Activity

Benzothiazoles have been associated with antidiabetic activity . This suggests that they could be used in the development of new drugs for the treatment of diabetes .

properties

IUPAC Name

1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c13-7-3-1-5-9-10(7)15-12(18-9)16-6-2-4-8(16)11(14)17/h1,3,5,8H,2,4,6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEILJQLAWPAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(S2)C=CC=C3Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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